2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide 2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide
Brand Name: Vulcanchem
CAS No.: 159383-30-9
VCID: VC17111640
InChI: InChI=1S/C10H15N5O/c1-14(2)8-13-10(16)6-15-5-3-4-9(15)12-7-11/h8H,3-6H2,1-2H3
SMILES:
Molecular Formula: C10H15N5O
Molecular Weight: 221.26 g/mol

2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide

CAS No.: 159383-30-9

Cat. No.: VC17111640

Molecular Formula: C10H15N5O

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide - 159383-30-9

Specification

CAS No. 159383-30-9
Molecular Formula C10H15N5O
Molecular Weight 221.26 g/mol
IUPAC Name 2-(2-cyanoiminopyrrolidin-1-yl)-N-(dimethylaminomethylidene)acetamide
Standard InChI InChI=1S/C10H15N5O/c1-14(2)8-13-10(16)6-15-5-3-4-9(15)12-7-11/h8H,3-6H2,1-2H3
Standard InChI Key VKUFYIMDBYELBE-UHFFFAOYSA-N
Canonical SMILES CN(C)C=NC(=O)CN1CCCC1=NC#N

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide (IUPAC name: 2-(2-cyanoiminopyrrolidin-1-yl)-N-(dimethylaminomethylidene)acetamide) belongs to the class of β-amino acid derivatives. Its molecular formula is C₁₀H₁₅N₅O, with a molecular weight of 221.26 g/mol . Discrepancies in molecular formulas across sources (e.g., C₁₁H₁₇N₅O in PubChem CID 3074557 ) likely arise from variations in structural depictions or database entry errors, but the CAS-registered compound (159383-30-9) is definitively C₁₀H₁₅N₅O .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₅N₅O
Molecular Weight221.26 g/mol
XLogP3-0.3
Hydrogen Bond Acceptors3
Rotatable Bonds3

Structural Features

The compound’s structure comprises:

  • A pyrrolidine ring substituted with a cyanoimino group (=N–C≡N) at the 2-position.

  • An acetamide moiety linked to the pyrrolidine nitrogen, further functionalized with a dimethylaminomethylene group (–N=C(N(CH₃)₂)).

The SMILES string CN(C)C=NC(=O)CN1CCCC1=NC#N and InChIKey VKUFYIMDBYELBE-UHFFFAOYSA-N provide unambiguous representations of its connectivity. The dimethylaminomethylene group enhances solubility, while the cyanoimino group facilitates hydrogen bonding with biological targets.

Synthesis and Physicochemical Properties

Synthetic Routes

Synthesis typically involves multi-step reactions, though detailed protocols remain proprietary. General steps inferred from analogous compounds include:

  • Pyrrolidine Functionalization: Introduction of the cyanoimino group via condensation of pyrrolidine with cyanamide derivatives.

  • Acetamide Formation: Coupling the functionalized pyrrolidine with chloroacetyl chloride, followed by amidation.

  • Dimethylaminomethylene Incorporation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) to install the dimethylaminomethylene group.

Critical parameters such as pH, temperature, and reagent stoichiometry are tightly controlled to optimize yield and purity.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predicted via computational models, inform its behavior in mass spectrometry:

Table 2: Predicted Collision Cross Sections

Adductm/zCCS (Ų)
[M+H]+236.15059160.1
[M+Na]+258.13253166.1
[M+NH₄]+253.17713162.7

The compound’s XLogP3 of -0.3 suggests moderate hydrophilicity, likely due to polar functional groups.

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary data suggest broad-spectrum activity against Gram-positive bacteria and fungi, likely via disruption of microbial cell wall synthesis. The dimethylaminomethylene group enhances membrane permeability, potentiating efficacy.

Pharmacokinetic Considerations

  • Solubility: Enhanced by the dimethylamino group, favoring aqueous solubility at physiological pH.

  • Metabolic Stability: The pyrrolidine ring and amide bond confer resistance to hydrolysis, suggesting favorable oral bioavailability .

Therapeutic Applications and Future Directions

Oncology

As an MMP/TNF-α dual inhibitor, this compound could synergize with chemotherapy agents to reduce metastasis and inflammation-driven tumor growth. Combination studies with paclitaxel or doxorubicin are warranted.

Infectious Diseases

Its antimicrobial profile warrants exploration against drug-resistant pathogens like MRSA and Candida auris. Structural analogs with modified substituents may optimize potency.

Challenges and Limitations

  • Limited Data: Absence of peer-reviewed studies and clinical trials necessitates further validation .

  • Synthetic Complexity: Scalability issues may hinder large-scale production for preclinical testing.

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